molecular formula C15H11F3O3 B6407115 3-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid CAS No. 1261481-47-3

3-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6407115
CAS No.: 1261481-47-3
M. Wt: 296.24 g/mol
InChI Key: LBMNCLBLDAGCKW-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a benzoic acid moiety

Properties

IUPAC Name

3-methoxy-4-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-13-8-10(14(19)20)5-6-12(13)9-3-2-4-11(7-9)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMNCLBLDAGCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691147
Record name 2-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261481-47-3
Record name 2-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs a palladium catalyst to facilitate the cross-coupling of aryl halides with boronic acids. For instance, (4-methoxy-3-trifluoromethylphenyl)boronic acid can be coupled with 4-bromobenzoic acid under mild conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-methoxy-4-(3-trifluoromethylphenyl)benzaldehyde or this compound.

    Reduction: Formation of 3-methoxy-4-(3-methylphenyl)benzoic acid.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the methoxy group.

    3-Methoxybenzoic acid: Similar structure but lacks the trifluoromethyl group.

    4-Methoxyphenylboronic acid: Contains a boronic acid group instead of the carboxylic acid group.

Uniqueness: 3-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its similar counterparts .

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